Cas no 1404-15-5 (Nogalamycin)

Nogalamycin structure
Nome del prodotto:Nogalamycin
Nogalamycin Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-,methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4
- NOGALAMYCIN
- antibiotic205t3
- NOGALAMYCIN,STREPTOMYCES NOGALATER
- nogalomycin
- nsc-70845
- AIDS031122
- antibioticnsc70845
- NOGALAMYCIN FROM STREPTOMYCES NOGALATER
- NOGALAMYCIN, STREPTOMYCES NOGALATER
- Nogalamycin >=95%, from Streptomyces nogalater
- NSC70845
- Antibiotic from Streptomyces nogalater
- NOGALAMYCIN [USAN]
- Nogalamyicn
- Nogalamycin [USAN:INN]
- NGM
- Nogalamicina
- MFCD00083442
- Methyl 11-((6-desoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-dimethylamino-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-2,6-epoxy-2H-naphthaceno(1,2-b)-oxocin-14-carboxylat
- KGTDRFCXGRULNK-JYOBTZKQSA-N
- HY-105846
- U 15167
- J-007388
- CHEBI:44504
- C18633
- L059DCD6IP
- methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
- Antibiotic 205t3; NSC 70845; U 15167
- CS-0026774
- methyl (2R,3S,4R,5R,6R,11S,13S,14R)-11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-b]oxocine-14-carboxylate
- NS00011895
- Nogalamycinum [INN-Latin]
- Nogalamycine
- SCHEMBL4472
- 2,6-Epoxy-2H-naphthaceno(1,2-b)oxocin-14-carboxylic acid, 11-((6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R-(2alpha,3beta,4alpha,5beta,6alpha,11beta,13alpha,14alpha))-
- Nogalamicina [INN-Spanish]
- DTXSID20930779
- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
- NOGALAMYCIN [MI]
- Nogalamycine [INN-French]
- Q7047427
- NSC 70845
- BDBM50370548
- NOGALAMYCIN [INN]
- Nogalamycinum
- AKOS040749035
- CHEMBL504459
- Antibiotic NSC 70845
- 1404-15-5
- Nogalamycin (USAN/INN)
- D05198
- UNII-L059DCD6IP
- Antibiotic 205t3
- U-15167
- SCHEMBL1649692
- PD011266
- 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9.11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-
- methyl dimethylamino-pentahydroxy-dimethyl-dioxo-(3,4,5-trimethoxy-4,6-dimethyl-tetrahydropyran-2-yl)oxy-[?]carboxylate
- NCI60_038415
- Methyl 23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
- CHEMBL1991217
- 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2.alpha.,3.beta.,4.alpha.,5.beta.,6.alpha.,11.beta.,13.alpha.,14.alpha.)-(+)-
- 2,6-epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methylhexopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2S,3S,4R,5R,...
- methyl (1S,10S,12S,13R,21S,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
- Nogalamycin
-
- Inchi: 1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14?,19-,24-,25-,29-,31+,32?,33?,35-,36?,37-,38-,39?/m0/s1
- Chiave InChI: KGTDRFCXGRULNK-QNQBSKBHSA-N
- Sorrisi: O1[C@@]2([H])[C@]([H])([C@@]([H])([C@]([H])([C@]1(C([H])([H])[H])C1=C([H])C(=C3C(C4=C(C(C3=C1O2)=O)C([H])=C1C(=C4O[H])[C@]([H])(C([H])([H])[C@@](C([H])([H])[H])([C@]1([H])C(=O)OC([H])([H])[H])O[H])OC1([H])C([H])(C(C([H])([H])[H])(C([H])(C([H])(C([H])([H])[H])O1)OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)O[H])O[H])N(C([H])([H])[H])C([H])([H])[H])O[H]
Proprietà calcolate
- Massa esatta: 787.30500
- Massa monoisotopica: 787.305135
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 56
- Conta legami ruotabili: 8
- Complessità: 1530
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 229
- XLogP3: 1.1
Proprietà sperimentali
- Densità: 1.2095 (rough estimate)
- Punto di fusione: 195-196° (dec)
- Punto di ebollizione: 658.61°C (rough estimate)
- Punto di infiammabilità: 498.1°C
- Indice di rifrazione: 1.7650 (estimate)
- PSA: 229.44000
- LogP: 1.13800
- Rotazione specifica: D25 +425° (c = 0.11 in CHCl3)
- pka: 7.45 (60% ethanol)
Nogalamycin Informazioni sulla sicurezza
- WGK Germania:3
- Codice categoria di pericolo: 45-46-61-20/21/22
- Istruzioni di sicurezza: 53-22-36/37/39-45
- RTECS:RA4550000
-
Identificazione dei materiali pericolosi:
- Tossicità:LD50 in mice (mg/kg): 11.75 i.v., 4.79 i.p. (Hadidian)
- Frasi di rischio:R45; R46; R61; R20/21/22
- Condizioni di conservazione:2-8°C
Nogalamycin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-N1575-5mg |
Nogalamycin |
1404-15-5 | >95% by HPLC | 5mg |
$220.00 | 2024-07-19 | |
BioAustralis | BIA-N1575-25mg |
Nogalamycin |
1404-15-5 | >95% by HPLC | 25mg |
$770.00 | 2024-07-19 | |
1PlusChem | 1P001CTS-1mg |
2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-α-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)- |
1404-15-5 | 97% | 1mg |
$258.00 | 2024-06-21 | |
Aaron | AR001D24-1mg |
2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-α-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)- |
1404-15-5 | 97% | 1mg |
$308.00 | 2025-02-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73118-5mg |
Nogalamycin |
1404-15-5 | 98% | 5mg |
¥2435.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-250574-25 mg |
Nogalamycin, |
1404-15-5 | 25mg |
¥6,017.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-250574-25mg |
Nogalamycin, |
1404-15-5 | 25mg |
¥6017.00 | 2023-09-05 | ||
TRC | N888503-10mg |
Nogalamycin |
1404-15-5 | 10mg |
$ 1644.00 | 2023-09-06 | ||
TRC | N888503-1mg |
Nogalamycin |
1404-15-5 | 1mg |
$ 207.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73118-25mg |
Nogalamycin |
1404-15-5 | 98% | 25mg |
¥8216.00 | 2022-04-26 |
Nogalamycin Letteratura correlata
-
1. Structure of the nogalamycin–d(ATGCAT)2 complex in solution: DNA recognition at an isolated TpG siteHuw E. Williams,Mark S. Searle J. Chem. Soc. Perkin Trans. 1 1998 3
-
Mandy B. Hulst,Thadee Grocholski,Jacques J. C. Neefjes,Gilles P. van Wezel,Mikko Mets?-Ketel? Nat. Prod. Rep. 2022 39 814
-
Mark S. Searle,Allister J. Maynard,Huw E. L. Williams Org. Biomol. Chem. 2003 1 60
-
4. Synthesis of the C-glycoside fragment of nogalamycin and some nogalamycin precursorsMark A. Bates,Peter. G. Sammes,Gordon A. Thomson J. Chem. Soc. Perkin Trans. 1 1988 3037
-
Michelle L. Colgrave,Jennifer L. Beck,Margaret M. Sheil,Mark S. Searle Chem. Commun. 2002 556
1404-15-5 (Nogalamycin) Prodotti correlati
- 1804824-04-1(Ethyl 2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate)
- 1249664-14-9(1-Methyl-4,5,6,7-tetrahydro-1h-indazole-4-sulfonamide)
- 34444-76-3(2H-Pyran-2-one, 5-phenyl-)
- 881040-87-5(N-2-(5-Fluoro-2-Phenyl-1h-Indol-3-Yl)EthylAcetamide)
- 1353956-24-7(Benzyl-isopropyl-piperidin-4-yl-amine)
- 933751-71-4(2-(3-methyloxetan-3-yl)ethanamine)
- 1807121-44-3(2-Cyano-3-(difluoromethyl)-6-methylpyridine-5-carboxylic acid)
- 1156750-77-4(N-(2,6-dichloro-3-methylphenyl)prop-2-enamide)
- 951892-07-2(3-Bromo-3',5'-dimethoxybenzophenone)
- 313643-37-7(1-Azabicyclo[2.2.2]octan-3-ol, 3-(2-aminoethyl)-)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
